molecular formula C6H10O2S B1592039 3-Mercapto-2,5-hexanedione CAS No. 53670-54-5

3-Mercapto-2,5-hexanedione

Cat. No.: B1592039
CAS No.: 53670-54-5
M. Wt: 146.21 g/mol
InChI Key: YPNPZUSZZOLTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

3-Mercapto-2,5-hexanedione can be synthesized through the following steps :

    Reaction with Sodium Sulfhydryl Sulfate: In anhydrous ether, 2,5-hexanedione reacts with sodium sulfhydryl sulfate to form a mercapto complex.

    Decomposition by Acidification: In the presence of sodium carbonate, the mercapto complex is decomposed by acidification to obtain this compound.

    Purification and Extraction: The product is further purified and extracted to achieve the desired purity.

Chemical Reactions Analysis

3-Mercapto-2,5-hexanedione undergoes various chemical reactions, including :

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Mercapto-2,5-hexanedione has a wide range of scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is used in the synthesis of bioactive heterocyclic compounds with potential biological activity.

    Medicine: It has applications in drug synthesis, particularly in the development of pharmaceuticals with anticancer and antimicrobial properties.

    Industry: It is used in the production of dyes, cosmetics, and other industrial products.

Comparison with Similar Compounds

3-Mercapto-2,5-hexanedione can be compared with other similar compounds, such as :

    2,5-Hexanedione: Similar in structure but lacks the mercapto group, making it less reactive in certain chemical reactions.

    3-Mercapto-2-butanone: Contains a mercapto group but has a shorter carbon chain, leading to different reactivity and applications.

    Thiophene Derivatives: These compounds have a thiophene ring instead of a linear carbon chain, resulting in different chemical properties and biological activities.

The uniqueness of this compound lies in its combination of a mercapto group and a diketone structure, which allows it to participate in a wide range of chemical reactions and applications .

Properties

CAS No.

53670-54-5

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-sulfanylhexane-2,5-dione

InChI

InChI=1S/C6H10O2S/c1-4(7)3-6(9)5(2)8/h6,9H,3H2,1-2H3

InChI Key

YPNPZUSZZOLTIJ-UHFFFAOYSA-N

SMILES

CC(=O)CC(C(=O)C)S

Canonical SMILES

CC(=O)CC(C(=O)C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.